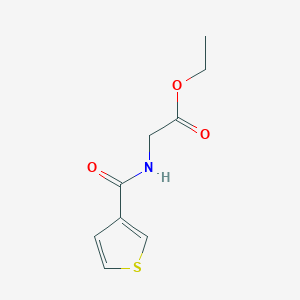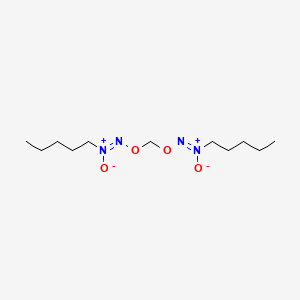
N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide
Descripción general
Descripción
N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, it has also been found to have antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of various diseases and conditions, including neurodegenerative disorders and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide in lab experiments is its potential as an anticancer agent. Its cytotoxic activity against cancer cells makes it a promising candidate for further investigation in cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and exposure time to minimize toxicity while maximizing its anticancer effects.
Direcciones Futuras
There are several future directions for research on N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide. One area of interest is its potential use in combination therapy with other anticancer agents. Another direction for research is the investigation of its potential as a treatment for other diseases and conditions, such as neurodegenerative disorders and cardiovascular diseases. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
N'-(1-methylpropylidene)-2-(2-thienyl)-4-quinolinecarbohydrazide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In a study published in the European Journal of Medicinal Chemistry, it was found that this compound exhibited significant cytotoxic activity against several cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-3-12(2)20-21-18(22)14-11-16(17-9-6-10-23-17)19-15-8-5-4-7-13(14)15/h4-11H,3H2,1-2H3,(H,21,22)/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVCQGQXAYQMMV-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845999.png)

![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![2-{2-[4-(3-furylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846022.png)
![1,2-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3846024.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)



![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)

